molecular formula C21H18N2O6 B2813208 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923675-69-8

2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2813208
CAS No.: 923675-69-8
M. Wt: 394.383
InChI Key: BQOIYBADYZIVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a complex heterocyclic compound that belongs to the class of furochromenes These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins, leading to the modulation of signaling pathways. The methoxyethylamino group may enhance the compound’s solubility and bioavailability, facilitating its uptake by cells and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyethylamino and nitrophenyl groups allows for diverse chemical reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-methoxyethylamino)-8-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-3-8-16-15(11-12)19-18(21(24)28-16)17(20(29-19)22-9-10-27-2)13-4-6-14(7-5-13)23(25)26/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOIYBADYZIVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)[N+](=O)[O-])NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.